molecular formula C18H14F3NO6 B2940914 Methyl 2-amino-6-(hydroxymethyl)-8-oxo-4-(4-(trifluoromethyl)phenyl)-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate CAS No. 881447-42-3

Methyl 2-amino-6-(hydroxymethyl)-8-oxo-4-(4-(trifluoromethyl)phenyl)-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate

Cat. No. B2940914
CAS RN: 881447-42-3
M. Wt: 397.306
InChI Key: YELPRWIHSIBMBS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of complex organic compounds typically involves multiple steps, each introducing a new functional group or building up the carbon skeleton. Techniques such as catalytic protodeboronation or Suzuki–Miyaura coupling might be involved in the synthesis of similar compounds.


Chemical Reactions Analysis

The chemical reactions of a compound depend on its functional groups. For example, the amino group (-NH2) is a common site of reactivity, and can participate in a variety of reactions, including coupling reactions .

Scientific Research Applications

Antimicrobial Activity

The synthesis of substituted chromeno[2,3-d]pyrimidinone derivatives, via a solvent-free condensation process involving similar pyran derivatives, demonstrated notable in vitro antimicrobial activity against various bacterial and fungal strains. This innovative method highlights the potential of these compounds in developing new antimicrobial agents. The reaction employed pentafluorophenylammonium triflate as an organocatalyst, emphasizing the high yields, simplicity, and environmentally friendly conditions of the synthesis process (Ghashang, Mansoor, & Aswin, 2013).

Corrosion Inhibition

Research on pyran derivatives, including similar compounds, revealed their effectiveness as corrosion inhibitors for mild steel in acidic environments. These compounds exhibit high inhibition efficiency, acting through an adsorption mechanism that follows the Langmuir isotherm. The study combines weight loss, electrochemical measurements, and surface analysis techniques, demonstrating the potential of these derivatives in corrosion protection applications (Saranya et al., 2020).

Synthesis of Fluorinated Compounds

The development of ethyl 2-hydroxy-7-methyl-5-oxo-4-aryl-2-(trifluoromethyl)-3,4-dihydro-2H,5H-pyrano[4,3-b]pyran-3-carboxylate derivatives through a one-pot three-component reaction showcases the versatility of similar pyran compounds in synthesizing fluorinated fused heterocyclic compounds. This methodology underlines the impact of catalysts and solvents on reaction efficiency, offering pathways to novel fluorinated compounds (Wang et al., 2012).

Synthesis of Heterocyclic Compounds

The reaction of ethyl 6-amino-5-cyano-4-aryl-2-methyl-4H-pyran-3-carboxylates with various nucleophilic reagents has led to the formation of a variety of heterocyclic compounds, including 1,6-diazanaphthalene and pyrano[2,3-d]pyridine derivatives. This demonstrates the potential of pyran derivatives as precursors in synthesizing a wide range of heterocyclic compounds, which could have applications in pharmaceuticals and materials science (Harb et al., 1989).

Mechanism of Action

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. Material safety data sheets (MSDS) provide information on handling, storage, and disposal of compounds .

properties

IUPAC Name

methyl 2-amino-6-(hydroxymethyl)-8-oxo-4-[4-(trifluoromethyl)phenyl]-4H-pyrano[3,2-b]pyran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F3NO6/c1-26-17(25)13-12(8-2-4-9(5-3-8)18(19,20)21)15-14(28-16(13)22)11(24)6-10(7-23)27-15/h2-6,12,23H,7,22H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YELPRWIHSIBMBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(OC2=C(C1C3=CC=C(C=C3)C(F)(F)F)OC(=CC2=O)CO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F3NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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